molecular formula C21H23N5O4S B6529129 N-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]propanamide CAS No. 946274-82-4

N-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]propanamide

Cat. No.: B6529129
CAS No.: 946274-82-4
M. Wt: 441.5 g/mol
InChI Key: YREZOYLVQNQESD-UHFFFAOYSA-N
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Description

N-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]propanamide is a heterocyclic compound featuring a pyridazine core substituted with a furan moiety at position 6, linked via a piperazine ring to a sulfonamide group. The sulfonamide bridge connects to a phenyl ring bearing a propanamide substituent at the para position. This structure combines multiple pharmacophoric elements: the pyridazine ring may confer hydrogen-bonding capabilities, the furan group contributes π-electron density, and the sulfonamide moiety enhances polarity.

Properties

IUPAC Name

N-[4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-2-21(27)22-16-5-7-17(8-6-16)31(28,29)26-13-11-25(12-14-26)20-10-9-18(23-24-20)19-4-3-15-30-19/h3-10,15H,2,11-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREZOYLVQNQESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Piperazine Ring : Known for diverse pharmacological properties.
  • Pyridazine and Furan Moieties : Contributing to the compound's unique chemical reactivity and potential biological interactions.
  • Sulfonamide Group : Often associated with antibacterial and diuretic properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies have shown that this compound may inhibit cancer cell proliferation. Its structural features allow it to interact with various cellular pathways, potentially leading to apoptosis in malignant cells.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, suggesting that this compound might modulate inflammatory pathways effectively.
  • Antimicrobial Activity : The presence of the furan and pyridazine rings may enhance the compound's ability to target bacterial enzymes, making it a candidate for further investigation as an antimicrobial agent.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammatory responses.
  • Modulation of Signaling Pathways : It may influence signaling pathways such as the MAPK/ERK pathway, which is critical in cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyFindingsImplications
The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values lower than standard chemotherapeutics.Suggests potential as a lead compound for cancer therapy.
Demonstrated anti-inflammatory effects in vitro by reducing cytokine production in activated macrophages.Indicates promise for treating inflammatory diseases.
Showed antimicrobial activity against Gram-positive bacteria with MIC values comparable to existing antibiotics.Highlights potential for development as an antibacterial agent.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Pyridazine vs. Pyridine : The target compound employs a pyridazine ring (two adjacent nitrogen atoms), unlike analogs in , which feature pyridine cores (e.g., compounds 9a–9g). Pyridazine’s electron-deficient nature may enhance interactions with electron-rich biological targets compared to pyridine .
  • Furan vs. Substituted Benzene : The 6-(furan-2-yl) group distinguishes this compound from ’s derivatives, which use substituted benzoyl groups (e.g., 3-trifluoromethylbenzoyl in 9a). Furan’s oxygen atom could influence solubility and π-stacking interactions differently than halogenated or alkylated benzene rings .

Linker and Substituent Variations

  • Sulfonyl vs. Carbonyl : The piperazine-sulfonyl linkage in the target compound contrasts with the carbonyl bridges in ’s analogs (e.g., 9a: piperazin-1-yl carbonyl). Sulfonyl groups are more polar and may reduce membrane permeability compared to carbonyls .
  • Propanamide vs.

Physicochemical Properties

While explicit data for the target compound are unavailable, trends from structurally related compounds can be inferred:

Property Target Compound Analogs (e.g., 9a) Pyridazine Derivative
Core Structure Pyridazine + furan Pyridine + substituted benzoyl Pyridazine + pyrazole
Linker Piperazine-sulfonyl Piperazine-carbonyl Amine linkage
Key Substituent Propanamide Acetamide/trifluoromethyl Pyrazole
Polarity (Predicted) High (sulfonyl group) Moderate (carbonyl) Moderate (amine)
Molecular Weight (Da) ~570 (calculated) 500–600 (reported for 9a–9g) ~250 (reported)
  • Solubility : The sulfonyl group in the target compound likely increases aqueous solubility compared to ’s carbonyl-linked analogs but may reduce bioavailability due to higher polarity .
  • Melting Points : reports melting points for analogs (e.g., 9a: 168–170°C), but the target compound’s melting behavior remains uncharacterized.

Pharmacological Implications

  • Target Selectivity: The pyridazine-furan system may interact uniquely with adenosine receptors or kinases, whereas ’s benzoyl-pyridine derivatives could target serotonin or histamine receptors .

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